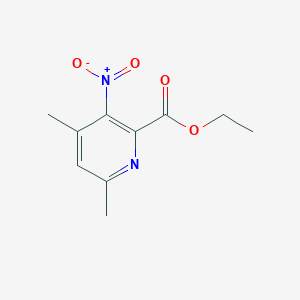
Ethyl 4,6-dimethyl-3-nitropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,6-dimethyl-3-nitropyridine-2-carboxylate is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group at the 3-position, two methyl groups at the 4- and 6-positions, and an ethyl ester group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4,6-dimethyl-3-nitropyridine-2-carboxylate can be synthesized through several methods. One common approach involves the nitration of 4,6-dimethyl-2-pyridinecarboxylic acid followed by esterification. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 3-position. The resulting nitro compound is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The nitration and esterification steps can be optimized for large-scale production by controlling reaction temperatures, concentrations, and reaction times. The use of automated systems and reactors can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Ethyl 4,6-dimethyl-3-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4,6-Dimethyl-3-aminopyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Ester Hydrolysis: 4,6-Dimethyl-3-nitropyridine-2-carboxylic acid.
科学的研究の応用
Ethyl 4,6-dimethyl-3-nitropyridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of novel materials with specific properties.
作用機序
The mechanism of action of ethyl 4,6-dimethyl-3-nitropyridine-2-carboxylate depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can influence the compound’s interaction with biological targets and pathways. For example, the reduction of the nitro group to an amino group can alter the compound’s binding affinity to enzymes or receptors.
類似化合物との比較
Ethyl 4,6-dimethyl-3-nitropyridine-2-carboxylate can be compared with other nitropyridine derivatives, such as:
4-Methyl-3-nitropyridine: Lacks the ester group and has different reactivity and applications.
6-Amino-4-methyl-3-nitropyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
特性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC名 |
ethyl 4,6-dimethyl-3-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C10H12N2O4/c1-4-16-10(13)8-9(12(14)15)6(2)5-7(3)11-8/h5H,4H2,1-3H3 |
InChIキー |
NNSVFNZOTHHIMB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=CC(=N1)C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




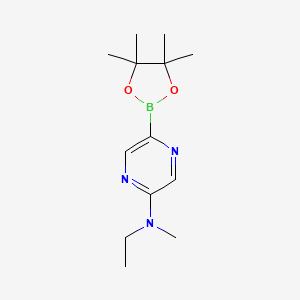
![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R,5S,6R)-5,6,7-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14866400.png)
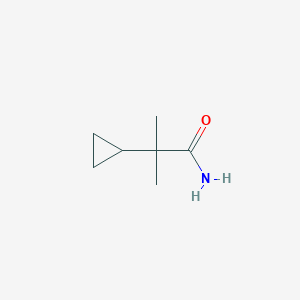
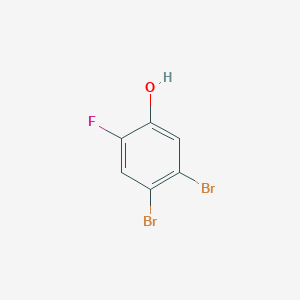
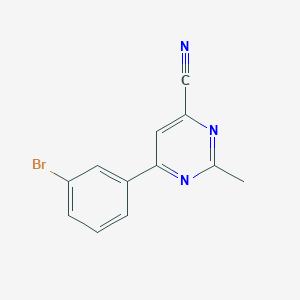
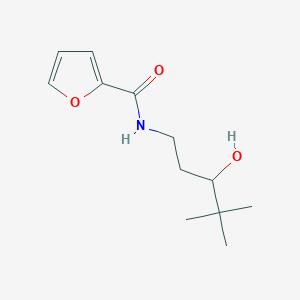
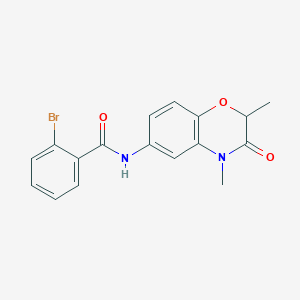
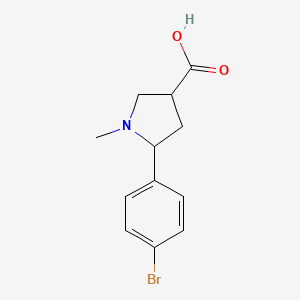
![rac-(4aR,8S,8aR)-6-(t-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B14866444.png)

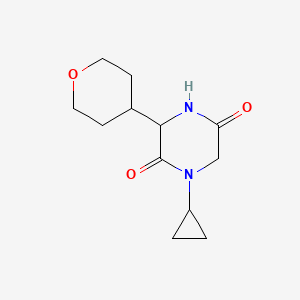
![1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine](/img/structure/B14866467.png)
